molecular formula C11H14O B7938302 3-Phenylpentan-2-one CAS No. 1528-39-8

3-Phenylpentan-2-one

Cat. No.: B7938302
CAS No.: 1528-39-8
M. Wt: 162.23 g/mol
InChI Key: PJRUAOVJGCVPRC-UHFFFAOYSA-N
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Description

3-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone characterized by a phenyl group attached to the second carbon of a pentanone chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydrazine under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Phenylpentan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-Phenylpentan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound’s carbonyl group is the primary site of reactivity, undergoing nucleophilic attack by oxidizing agents. In reduction reactions, the carbonyl carbon is reduced to an alcohol group through the transfer of hydride ions .

Comparison with Similar Compounds

  • 2-Phenylbutan-2-one
  • 4-Phenylbutan-2-one
  • 3-Phenylbutan-2-one

Comparison: 3-Phenylpentan-2-one is unique due to its specific structure, which influences its reactivity and applications. Compared to 2-Phenylbutan-2-one, it has a longer carbon chain, affecting its physical properties and reactivity. 4-Phenylbutan-2-one and 3-Phenylbutan-2-one differ in the position of the phenyl group, leading to variations in their chemical behavior .

Biological Activity

3-Phenylpentan-2-one, a ketone with the molecular formula C11H14O\text{C}_{11}\text{H}_{14}\text{O}, has garnered attention in various fields of research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals, suggesting its role in protecting cells from oxidative stress . This property is particularly relevant in the context of age-related diseases and inflammatory conditions.

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects on several cancer cell lines. A notable study reported that it induced apoptosis in human cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A controlled study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its application in food preservation .
  • Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Antioxidant Activity : A comparative analysis of various phenolic compounds established that this compound exhibited superior antioxidant activity compared to other tested substances. This finding underscores its potential utility in nutraceutical formulations aimed at combating oxidative stress .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicInduces apoptosis in cancer cell lines

Properties

IUPAC Name

3-phenylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRUAOVJGCVPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-39-8
Record name NSC42885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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